2-Butoxynaphthalene
Description
Properties
IUPAC Name |
2-butoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMIQAIIIBPTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065093 | |
| Record name | Naphthalene, 2-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; sweet fruity floral berry aroma | |
| Record name | Butyl beta-naphthyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2117/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; Soluble in non-polar organic solvents and fats, Slightly soluble (in ethanol) | |
| Record name | Butyl beta-naphthyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2117/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10484-56-7 | |
| Record name | 2-Butoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10484-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl beta-naphthyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 2-butoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene, 2-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2-naphthyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BUTYL .BETA.-NAPHTHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8O56IV62A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The classical approach involves deprotonating 2-naphthol (pKa ≈ 9.5) with sodium hydroxide in ethanol, generating the 2-naphthoxide ion. This alkoxide undergoes an SN2 reaction with 1-bromobutane, a primary alkyl halide, to form 2-butoxynaphthalene (Scheme 1).
Key Steps:
- Deprotonation: 2-Naphthol reacts with NaOH in ethanol under reflux (15 minutes), forming the naphthoxide ion. Resonance stabilization of the conjugate base drives the equilibrium toward deprotonation.
- Nucleophilic Substitution: The naphthoxide attacks the electrophilic carbon of 1-bromobutane, displacing bromide in a bimolecular mechanism. Reflux in ethanol for 60 minutes ensures completion.
Workup and Isolation
Post-reaction, the mixture is poured onto crushed ice to precipitate the product. Vacuum filtration yields a tan crystalline solid. Recrystallization from ethanol-water improves purity, yielding an off-white product with a melting point of 30–34°C (lit. 33–35°C).
Table 1: Reaction Parameters for Classical Synthesis
| Parameter | Value |
|---|---|
| 2-Naphthol (mmol) | 10.0 |
| 1-Bromobutane (mmol) | 12.0 (20% excess) |
| Solvent | Ethanol (20 mL) |
| Reflux Time | 60 minutes |
| Crude Yield | 60–75% |
| Recrystallized Yield | 55–70% |
Enhanced Methodology with Butyl Tosylate
Rationale for Electrophile Substitution
To address safety concerns and improve reaction monitoring, 1-bromobutane has been replaced with butyl p-toluenesulfonate (butyl tosylate) in updated protocols. Tosylate esters, superior leaving groups compared to halides, facilitate faster SN2 reactions and enable TLC-based progress tracking.
Experimental Modifications
- Limiting Reactant: Butyl tosylate (1.0 equiv) is used instead of 2-naphthol (1.2 equiv), ensuring complete consumption of the electrophile.
- TLC Monitoring: Aliquots withdrawn at 20-minute intervals show the disappearance of butyl tosylate (Rf ≈ 0.7) and the emergence of this compound (Rf ≈ 0.4) on silica gel plates (Figure 1).
Table 2: Comparative Data for Tosylate vs. Bromide Methods
Mechanistic and Practical Considerations
Solvent and Temperature Effects
Ethanol serves dual roles:
Challenges and Solutions
- Colloidal Precipitation: Stirring during ice quenching leads to fine precipitates that clog filters. Pouring the hot reaction mixture onto static ice ensures granular crystals.
- Purity Optimization: Recrystallization narrows the melting point range (28–34°C → 30–34°C), though product color remains light tan due to residual naphthol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
- Key Bands: 1250 cm⁻¹ (C–O stretch), 1600 cm⁻¹ (aromatic C=C).
Chemical Reactions Analysis
Types of Reactions: 2-Butoxynaphthalene primarily undergoes nucleophilic substitution reactions. The key reactions include:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into various hydrogenated derivatives.
Substitution: It can undergo further substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and other electrophiles are used in the presence of bases like NaOH.
Major Products: The major products formed from these reactions include various substituted naphthalenes and naphthoquinones .
Scientific Research Applications
Organic Synthesis
2-Butoxynaphthalene is primarily synthesized through the Williamson Ether Synthesis, an SN2 reaction involving 2-naphthol and 1-bromobutane. This method highlights the compound's utility as an alkyl-naphthyl ether, which is significant in both organic and biological chemistry. The synthesis process involves:
- Deprotonation of 2-naphthol : Sodium hydroxide is used to generate a naphthoxide ion.
- Reaction with an electrophile : The nucleophile (naphthoxide) reacts with 1-bromobutane to form this compound.
This compound is noted for its fruity flavor profile, making it valuable in the food industry as a flavoring agent .
Electrochemical Applications
Recent studies have demonstrated the potential of this compound in electrochemical applications, particularly in the synthesis of graphene nanoribbons (GNRs). The low-temperature electrochemical process allows for the layer-by-layer growth of GNRs without decomposing functional groups. Key findings include:
- Edge-functionalization : The presence of butoxy substituents enhances the electron-donating properties of GNRs, making them suitable for various electronic applications.
- Mass production capability : The electrochemical method facilitates continuous growth even when the electrode surface is fully covered with products, enhancing scalability .
Fluorescent Properties
This compound exhibits fluorescence, detectable at approximately 350 nanometers. This property makes it useful in various analytical applications, including:
- Fluorescence spectroscopy : Its fluorescent nature allows for its use as a probe in biochemical assays and environmental monitoring.
- Clathrate-type structures : The compound's unique structure contributes to its solubility in organic solvents like acetonitrile and chloroform but not in water .
Chemical Precursor
As a synthetic precursor, this compound can undergo various chemical transformations, including alkylation reactions. It serves as a building block for synthesizing other aromatic compounds, expanding its utility in organic synthesis and materials science.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-butoxynaphthalene involves its interaction with various molecular targets. The phenolate ion formed during its synthesis is highly nucleophilic, allowing it to participate in various substitution reactions. The pathways involved include:
Nucleophilic Substitution: The phenolate ion attacks electrophilic centers in other molecules, leading to the formation of new compounds.
Oxidation and Reduction: These reactions alter the oxidation state of the compound, leading to the formation of different derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Methoxynaphthalene (CAS RN: 93-04-9)
- Molecular Formula : C₁₁H₁₀O.
- Molecular Weight : 158.20 g/mol .
- Key Differences: Smaller substituent (methoxy vs. butoxy) reduces steric hindrance and increases volatility. Applications: Historically used as a fragrance component (e.g., "Nerolin" or "Yara Yara") . No documented use in advanced material synthesis, unlike 2-butoxynaphthalene.
2-Phenylnaphthalene (CAS RN: 612-94-2)
- Molecular Formula : C₁₆H₁₂.
- Molecular Weight : 204.27 g/mol .
- Key Differences: Lacks an oxygen-containing substituent, making it a purely hydrocarbon aromatic compound. Applications: Potential intermediate in organic electronics or polymer synthesis, though specific applications are less documented compared to this compound .
2-Butyl-7-Methoxynaphthalene (CAS RN: 55030-61-0)
- Molecular Formula : C₁₅H₁₈O.
- Molecular Weight : 214.31 g/mol .
- Key Differences: Dual substituents (butyl and methoxy) at positions 2 and 7 create a more complex steric and electronic profile.
Comparative Data Table
Research Findings and Unique Advantages of this compound
- Electrochemical Synthesis: this compound enables low-temperature (≤100 °C) growth of graphene nanoribbons (GNRs) with butoxy edge functionalization. This method avoids decomposition issues associated with ultra-high vacuum (UHV) techniques .
- Structural Control : The butoxy group’s size and electron-donating properties facilitate heterochiral coupling, critical for creating defined GNR architectures .
- Thermal Stability : Higher boiling point compared to smaller substituents (e.g., methoxy) enhances suitability for high-temperature processes .
Biological Activity
2-Butoxynaphthalene is an organic compound that has garnered interest due to its potential biological activities and applications. This article delves into its synthesis, biological effects, toxicity, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves a nucleophilic substitution reaction (SN2) where 2-naphthol reacts with an alkyl halide, such as 1-bromobutane. The reaction proceeds as follows:
- Preparation of Nucleophile : 2-naphthol is deprotonated using sodium hydroxide to form a naphthoxide ion.
- Nucleophilic Attack : The naphthoxide ion then attacks the electrophile (1-bromobutane), resulting in the formation of this compound.
This process is often performed in a laboratory setting, utilizing techniques such as thin-layer chromatography (TLC) to monitor the reaction progress and assess product purity .
Toxicological Studies
Research indicates that this compound exhibits significant biological activity, particularly in toxicological contexts. A study conducted by the National Toxicology Program (NTP) evaluated the effects of inhalation exposure to 2-butoxyethanol, which is structurally related to this compound. Key findings include:
- Hematological Effects : Exposure led to macrocytic anemia and alterations in bone marrow cellularity, particularly in female rats .
- Organ Pathology : Significant incidences of liver and kidney damage were observed, including Kupffer cell pigmentation and renal tubule degeneration .
- Mortality Rates : High mortality rates were noted in animal models exposed to high concentrations (500 ppm) over extended periods .
Case Studies
- Antiviral Activity : A study explored the antiviral properties of compounds related to naphthalene derivatives, suggesting potential applications in combating viral infections . Although specific data on this compound was not highlighted, its structural relatives showed promising results.
- Flavoring Agent : In the food industry, this compound is noted for its flavoring properties, imparting fruity notes similar to raspberry or strawberry . This application highlights its non-toxic potential when used within regulated limits.
Data Summary
The following table summarizes key findings from various studies on the biological activity and toxic effects of this compound:
| Study Reference | Biological Effect | Observations |
|---|---|---|
| NTP TR-484 | Hematological Changes | Macrocytic anemia; altered bone marrow cellularity |
| NTP TR-484 | Organ Damage | Liver pigmentation; renal tubule degeneration |
| Antiviral Study | Potential Antiviral Activity | Related compounds showed efficacy against viral infections |
| Flavoring Study | Flavoring Agent | Used in food industry; fruity aroma similar to berries |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Butoxynaphthalene, and how can reaction efficiency be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution, where a naphthol derivative (e.g., 2-naphthol) reacts with butyl bromide in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF). Key steps include:
- Generating the oxyanion intermediate by stirring the naphthol with the base for 30 minutes.
- Adding the alkylating agent (e.g., butyl bromide) and monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1).
- Quenching with ice, extracting with ethyl acetate, and purifying via reduced-pressure distillation .
- Optimization : Adjust stoichiometry (e.g., excess alkylating agent), temperature (room temperature vs. reflux), or solvent polarity to improve yield.
Q. Which analytical techniques are most effective for characterizing this compound purity and structure?
- Methodology :
- Chromatography : Use HPLC or GC-MS to assess purity and detect by-products.
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (aromatic proton shifts at δ 7.2–8.5 ppm, butoxy chain at δ 0.9–1.7 ppm) and FTIR (C-O-C stretching at ~1250 cm⁻¹).
- Elemental Analysis : Verify empirical formula (C₁₄H₁₆O) .
Q. How should researchers design in vitro toxicity assays for this compound?
- Methodology : Follow standardized protocols for naphthalene derivatives:
- Cell Lines : Use human bronchial epithelial cells (e.g., BEAS-2B) or hepatocytes to assess respiratory/hepatic effects.
- Exposure Routes : Simulate inhalation (aerosolized particles), oral (dissolved in DMSO), or dermal exposure (patch tests).
- Endpoints : Measure oxidative stress markers (e.g., ROS), apoptosis (caspase-3 activity), or cytokine release (IL-6, TNF-α) .
Advanced Research Questions
Q. How can conflicting toxicity data for this compound be systematically resolved?
- Methodology : Apply evidence-weighting frameworks from toxicological profiles:
- Risk of Bias Assessment : Evaluate study design (e.g., blinding, sample size) using tools like ROBINS-I.
- Confidence Rating : Rate evidence quality based on reproducibility, dose-response consistency, and mechanistic plausibility.
- Data Integration : Use meta-analysis to reconcile discrepancies (e.g., hepatic vs. renal toxicity) .
Q. What computational models predict the environmental fate of this compound?
- Methodology :
- QSAR Models : Estimate biodegradation half-life using logP (octanol-water partition coefficient) and molecular connectivity indices.
- Molecular Dynamics : Simulate adsorption to soil organic matter or microplastics based on hydrophobicity (logP ~3.5).
- Ecotoxicity Prediction : Use ECOSAR to forecast aquatic toxicity (e.g., LC₅₀ for Daphnia magna) .
Q. What strategies mitigate by-product formation during this compound synthesis?
- Methodology :
- Reaction Monitoring : Use real-time FTIR or inline NMR to detect intermediates like dialkylated products.
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity.
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .
Q. How do metabolic pathways of this compound differ across species, and what implications does this have for extrapolating toxicity data?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes from rats, mice, and humans; analyze metabolites via LC-MS/MS.
- Key Enzymes : Identify cytochrome P450 isoforms (e.g., CYP2E1) responsible for oxidation using chemical inhibitors.
- Cross-Species Analysis : Compare metabolic rates and reactive intermediate profiles (e.g., epoxides) to assess human relevance .
Methodological Challenges & Contradictions
Q. How should researchers address variability in reported EC₅₀ values for this compound in aquatic toxicity studies?
- Resolution :
- Standardize test conditions (pH, temperature, dissolved oxygen).
- Use certified reference compounds (e.g., phenol for baseline comparison).
- Validate assays with inter-laboratory studies to identify protocol-driven variability .
Q. What ethical and procedural guidelines apply when handling this compound in human cell-based studies?
- Guidelines :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
